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Compound of Interest

Compound Name: CS-526

Cat. No.: B1669647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CS-526 with other prominent potassium-

competitive acid blockers (P-CABs), including vonoprazan, tegoprazan, and fexuprazan. The

information is compiled from preclinical and clinical data to support research and development

in the field of acid-related disorders.

Introduction to Potassium-Competitive Acid
Blockers (P-CABs)
Potassium-competitive acid blockers (P-CABs) are a class of drugs that suppress gastric acid

secretion by reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1]

Unlike proton pump inhibitors (PPIs), which require acidic activation and bind irreversibly, P-

CABs offer a rapid onset of action and a more sustained acid suppression.[1] This guide

focuses on a comparative analysis of CS-526 against the clinically available P-CABs:

vonoprazan, tegoprazan, and fexuprazan.

Mechanism of Action
P-CABs competitively inhibit the binding of potassium ions (K+) to the H+/K+-ATPase, the final

step in the gastric acid secretion pathway. This reversible inhibition leads to a rapid and potent

reduction in stomach acid.
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Caption: Signaling pathway of P-CABs in a gastric parietal cell.

Comparative Data
The following tables summarize the available quantitative data for CS-526 and other selected

P-CABs.

Table 1: In Vitro Potency
Compound Target Assay IC50 Reference

CS-526 H+/K+-ATPase -
Data not

available
-

Vonoprazan H+/K+-ATPase - 19 nM (pH 6.5) -

Tegoprazan CYP3A4 In vitro >30 µM [2]

Fexuprazan H+/K+-ATPase - 1.06-1.16 ng/mL [3]

Note: Direct comparative IC50 values for H+/K+-ATPase under identical conditions are not

readily available in the public domain. The provided values are from different sources and may

not be directly comparable.

Table 2: Pharmacokinetic Parameters in Healthy Adults
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Parameter CS-526 Vonoprazan Tegoprazan Fexuprazan

Tmax (hours)
Data not

available
1.5 - 2.0 ~2.5 1.75 - 3.5

t1/2 (hours)
Data not

available
~7.7 3.65–5.39 ~9.0

Protein Binding
Data not

available
85.2% - 88.0%

Data not

available
92.8% - 94.3%

Metabolism
Data not

available

CYP3A4,

CYP2B6,

CYP2C19,

CYP2D6,

SULT2A1

CYP3A4,

CYP2J2
CYP3A4

Food Effect
Data not

available
Minimal Minimal Minimal

Data for Vonoprazan, Tegoprazan, and Fexuprazan are compiled from multiple sources.

Table 3: Clinical Efficacy in Erosive Esophagitis (Healing
Rates)

Compound
(Dosage)

Timepoint
Healing
Rate (%)

Comparator
(Dosage)

Healing
Rate (%)

Reference

CS-526 -
Data not

available
- - -

Vonoprazan

(20 mg)
8 weeks 92.4%

Lansoprazole

(30 mg)
91.3%

Tegoprazan

(50 mg)
8 weeks 98.9%

Esomeprazol

e (40 mg)
98.9%

Fexuprazan

(40 mg)
8 weeks 99.1%

Esomeprazol

e (40 mg)
99.1%
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Experimental Protocols
Detailed methodologies for key clinical trials are provided below.

Vonoprazan Phase III Trial for Erosive Esophagitis
(NCT02388724)

Objective: To demonstrate the non-inferior efficacy of vonoprazan 20 mg compared to

lansoprazole 30 mg for the healing of erosive esophagitis in Asian patients.

Study Design: A phase III, randomized, double-blind, multicenter, parallel-group study.

Participants: Patients with endoscopically confirmed erosive esophagitis.

Intervention: Patients were randomized (1:1) to receive either vonoprazan (20 mg) or

lansoprazole (30 mg) once daily for up to 8 weeks.

Primary Endpoint: The proportion of patients with healed erosive esophagitis at week 8,

confirmed by endoscopy.

Secondary Endpoints: Healing rates at 2 and 4 weeks.

Safety Assessment: Monitoring of treatment-emergent adverse events.

Tegoprazan Phase III Trial for Gastric Ulcer
(NCT03006874)

Objective: To evaluate the non-inferiority of tegoprazan (50 mg and 100 mg) to

esomeprazole (40 mg) in patients with erosive esophagitis.

Study Design: An 8-week, double-blind, three-armed, active-controlled comparison study.

Participants: Adult patients with endoscopically confirmed erosive esophagitis.

Intervention: Patients were randomized to receive tegoprazan 50 mg, tegoprazan 100 mg, or

esomeprazole 40 mg once daily.

Primary Endpoint: Cumulative healing rate of erosive esophagitis at week 8.
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Fexuprazan Phase III Trial for Erosive Esophagitis
Objective: To compare the efficacy and safety of fexuprazan 40 mg with esomeprazole 40

mg in patients with erosive esophagitis.

Study Design: A randomized, double-blind, multicenter study.

Participants: Korean adult patients with endoscopically confirmed erosive esophagitis.

Intervention: Patients were randomized (1:1) to receive fexuprazan 40 mg or esomeprazole

40 mg once daily for eight weeks.

Primary Endpoint: The proportion of patients with healed erosive esophagitis confirmed by

endoscopy at week 8.

Secondary Endpoints: Healing rate at week 4, symptom response, and quality of life

assessment.
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Caption: A generalized workflow for a P-CAB clinical trial.
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CS-526 is a novel acid pump antagonist that has been evaluated in preclinical studies. These

studies indicated that CS-526 has a potent antisecretory effect on gastric acid secretion.

However, there is a lack of publicly available clinical trial data for CS-526. The development of

several early-generation P-CABs was discontinued due to safety concerns, particularly liver

toxicity. While there is no official statement from the developing company, the absence of

recent research and clinical development updates for CS-526 suggests that its development

may have been halted, potentially due to similar safety concerns.

Conclusion
Vonoprazan, tegoprazan, and fexuprazan have demonstrated significant efficacy and safety in

the treatment of acid-related disorders, offering a valuable alternative to traditional PPIs. Their

rapid onset of action and sustained acid suppression are key advantages. While preclinical

data for CS-526 were promising, its clinical development status remains unclear, and it is not

currently a viable comparator in a clinical setting. Further research and direct head-to-head

clinical trials are necessary to fully elucidate the comparative efficacy and safety profiles of the

available P-CABs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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